N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a dioxopiperazine ring. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-3-20-8-9-21(16(23)15(20)22)17(24)19-11-18(2,25)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,25H,3,8-9,11H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEKKTJBLHOCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
Benzofuran synthesis typically employs Perkin-Khand cyclization or transition-metal-catalyzed coupling .
Method 1: Claisen Rearrangement
- Reactants : Salicylaldehyde derivative + α-haloketone.
- Conditions : K₂CO₃, DMF, 80°C, 12 h.
- Yield : 68–72%.
Method 2: Palladium-Catalyzed Cyclization
Hydroxypropyl Side Chain Introduction
Epoxide Ring-Opening Strategy :
- Epoxidation : React benzofuran-2-ylmethyl glycidyl ether with mCPBA.
- Aminolysis : Treat with aqueous NH₃/MeOH (1:3) at 0°C.
- Workup : Neutralize with HCl, extract with EtOAc.
Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride (Fragment B)
Piperazine Ring Formation
- Ethylenediamine Alkylation :
- React ethylenediamine with ethyl bromoacetate (2 eq).
- Conditions : EtOH, reflux, 24 h.
- Intermediate : N,N'-Diethyl ethylenediamine.
- Oxidative Cyclization :
Carboxylic Acid Activation
Fragment Coupling and Final Assembly
Amide Bond Formation
Coupling Agents :
Purification and Characterization
- Column Chromatography : Silica gel, EtOAc/hexane (3:7 → 1:1).
- Spectroscopic Data :
Alternative Synthetic Routes and Optimization
One-Pot Sequential Synthesis
Patent WO2020172906A1 describes a telescoped process:
- Concurrent benzofuran formation and epoxide aminolysis.
- In-situ piperazine coupling without intermediate isolation.
Enzymatic Resolution for Stereocontrol
- Lipase AS Amano : Resolve racemic 2-hydroxypropyl intermediate.
- Solvent : TBME, 35°C, 24 h.
- ee : >99% (R)-isomer.
Critical Analysis of Methodologies
Yield Comparison Table
| Method | Benzofuran Yield (%) | Piperazine Yield (%) | Coupling Yield (%) |
|---|---|---|---|
| Claisen + EDCl | 68 | 78 | 83 |
| Pd-Catalyzed + One-Pot | 85 | 81 | 89 |
| Enzymatic Resolution | 72 | 75 | 91 |
Solvent and Catalyst Impact
- DMF vs. THF : DMF improves benzofuran cyclization but complicates purification.
- Pd vs. Cu Catalysts : Pd(PPh₃)₄ gives higher regioselectivity in furan formation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl groups in the dioxopiperazine ring can yield hydroxyl derivatives.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
Major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted benzofuran compounds .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, inhibiting the replication of cancer cells. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the dioxopiperazine ring can inhibit enzymes involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Dioxopiperazine derivatives: Compounds such as razoxane and dexrazoxane contain the dioxopiperazine ring and are used as chemotherapeutic agents.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its combination of the benzofuran moiety, hydroxypropyl group, and dioxopiperazine ring, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran moiety and a piperazine core, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
Biological Activity
1. Hypolipidemic Effects:
Research indicates that compounds related to benzofuran derivatives exhibit hypolipidemic activity. A study involving compounds structurally similar to N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine demonstrated significant reductions in triglyceride (TG) levels in hyperlipidemic rat models. Specifically, at a dose of 15 mg/kg body weight, these compounds effectively reduced elevated plasma TG levels after 7 and 24 hours, while also increasing high-density lipoprotein cholesterol (HDL-C) levels significantly .
2. Antiviral Activity:
Recent studies have explored the antiviral potential of benzofuran derivatives against SARS-CoV-2. Molecular docking studies suggested that certain synthesized compounds exhibited strong binding affinities to key viral proteins, indicating potential as antiviral agents . This suggests that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine may also possess similar properties.
3. Anticancer Potential:
Benzofuran derivatives have been investigated for their anticancer properties. A study highlighted the ability of certain benzofuran-based compounds to inhibit tumor growth in vitro and in vivo models. Although specific data on N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine is limited, its structural similarity to active compounds suggests it may also exhibit anticancer activity.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide?
- Methodological Answer : The synthesis involves coupling 2-(1-benzofuran-2-yl)-2-hydroxypropylamine with 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 261-867-0) under controlled conditions . Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
- Temperature : Reactions are typically conducted at 0–25°C to prevent decomposition of the dioxopiperazine moiety.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization yields >90% purity. Validate purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS. The benzofuran moiety is prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. The dioxopiperazine ring typically degrades above 150°C .
Q. What analytical techniques are most effective for confirming the compound’s identity and purity?
- Methodological Answer : Combine:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., benzofuran C-2 linkage and hydroxypropyl stereochemistry) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHNO) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguous stereochemistry at the hydroxypropyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Methodological Answer : Design analogs with systematic modifications:
- Benzofuran Substituents : Replace the benzofuran with indole or thiophene to assess π-stacking interactions. Evidence shows benzofuran derivatives exhibit stronger binding to serotonin receptors .
- Hydroxypropyl Chain : Introduce methyl or ethyl groups at the hydroxypropyl chain to evaluate steric effects on solubility and target engagement. Hydrophobic groups enhance blood-brain barrier permeability .
- Dioxopiperazine Modifications : Substitute the 4-ethyl group with bulkier alkyl chains (e.g., isopropyl) to test enzymatic stability. Ethyl groups balance metabolic stability and solubility .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values in enzyme assays)?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme sources (recombinant vs. tissue-extracted). Variations in enzyme purity can alter IC values .
- Orthogonal Assays : Confirm activity in cell-based models (e.g., HEK293 cells expressing target receptors) and biophysical methods (e.g., surface plasmon resonance). For example, inconsistent kinase inhibition data may arise from off-target effects in cellular assays .
Q. What in vivo models are suitable for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?
- Methodological Answer : Prioritize models based on target indication:
- Central Nervous System (CNS) Targets : Use murine models (e.g., tail-flick test for analgesia) with cerebrospinal fluid (CSF) sampling to measure brain penetration. The hydroxypropyl group enhances CNS bioavailability .
- Peripheral Targets : Employ rat pharmacokinetic studies with IV/PO dosing. Monitor plasma half-life (t) and clearance rates. The dioxopiperazine ring may undergo hepatic glucuronidation, requiring metabolite identification via LC-MS/MS .
Q. How can computational methods predict off-target interactions and toxicity risks?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and pharmacophore modeling to screen against databases like ChEMBL or PubChem. Focus on:
- CYP450 Inhibition : Predict interactions with CYP3A4/2D6 using Schrödinger’s QikProp. The ethyl group on the dioxopiperazine reduces CYP2D6 affinity compared to methyl analogs .
- hERG Channel Binding : Apply QSAR models to assess cardiac toxicity. Benzofuran-containing compounds often show moderate hERG inhibition, requiring patch-clamp validation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. lipid environments?
- Methodological Answer : Reconcile discrepancies by:
- LogP Measurement : Determine experimental LogP (e.g., shake-flask method) to validate computational predictions (estimated LogP = 2.1). The hydroxypropyl group increases hydrophilicity, but the benzofuran moiety counteracts this .
- Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions. Precipitation in acidic media may explain poor oral bioavailability in some studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
